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Compound of Interest

Compound Name:
N-(2-Hydroxyethyl)-1,3-

pentanediamine

CAS No.: 23545-30-4

Cat. No.: B1629677

Get Quote

Executive Summary
-(2-Hydroxyethyl)-1,3-pentanediamine is a bifunctional building block featuring a primary
amine, a secondary amine, and a primary alcohol. Unlike symmetric diamines (e.g., 1,3-
diaminopropane), the ethyl group at the C3 position of the pentane chain introduces steric
asymmetry, significantly influencing reaction kinetics and conformational locking in downstream
drug targets.

Key Pharmaceutical Applications:

Heterocyclic Scaffold Synthesis: Precursor for 2-substituted-1,4,5,6-tetrahydropyrimidines

(cyclic ureas/amidines).

Solubilizing Linkers: Introduction of hydrophilic "tails" in kinase inhibitors and PROTACs to

improve LogP and bioavailability.

Chiral Ligand Design: Synthesis of

-tridentate ligands for transition metal catalysis (e.g., asymmetric hydrogenation).
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Chemical Properties & Reactivity Profile[1][2]
The molecule exhibits differential reactivity due to steric hindrance at the C3 amine.

Property Data Relevance to Synthesis

Molecular Formula

Low MW fragment (

g/mol ) ideal for fragment-

based drug discovery (FBDD).

Primary Amine (

)
Unhindered

High nucleophilicity; rapid

reaction with electrophiles

(acyl chlorides, isocyanates).

Secondary Amine (

)

Sterically Hindered (Ethyl

branch)

Slower reaction rate; allows for

regioselective functionalization

without protecting groups.

Hydroxyl Group Primary Alcohol

Site for cyclization (oxazoline

formation) or prodrug

esterification.

Chirality C3 Center

Commercial material is often

racemic; enantiopure forms

induce stereoselectivity in

ligands.

Core Application: Synthesis of
Tetrahydropyrimidine Scaffolds
Tetrahydropyrimidines are privileged pharmacophores found in antiparasitic agents and GPCR

modulators. The reaction of

-(2-Hydroxyethyl)-1,3-pentanediamine with carbonyl equivalents yields these 6-membered
heterocycles.

Mechanism of Action
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The 1,3-diamine backbone facilitates a condensation-cyclization sequence. The ethyl group at

C3 forces the ring into a specific puckered conformation, potentially enhancing binding affinity

compared to unsubstituted pyrimidines.

Experimental Workflow: Cyclization with
Isothiocyanates
This protocol synthesizes a 2-thioxotetrahydropyrimidine, a common intermediate for

guanidine-class drugs.

Protocol A: Regioselective Cyclization
Reagents:

-(2-Hydroxyethyl)-1,3-pentanediamine (1.0 eq)

Phenyl isothiocyanate (1.05 eq)

Solvent: Ethanol (anhydrous)

Catalyst: None required (autocatalytic)

Step-by-Step Methodology:

Preparation: Dissolve

-(2-Hydroxyethyl)-1,3-pentanediamine (10 mmol) in anhydrous ethanol (20 mL) under

atmosphere.

Addition: Cool the solution to 0°C. Add phenyl isothiocyanate (10.5 mmol) dropwise over 15

minutes. Rationale: Low temperature favors the kinetic addition to the unhindered primary

amine first.

Intermediate Formation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2

hours. This forms the thiourea intermediate.

Cyclization: Reflux the mixture (80°C) for 6–12 hours. The internal nucleophilic attack of the

secondary amine (
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) onto the thiocarbonyl carbon releases

(or traps it if using desulfurizing agents) to close the ring. Note: For thioxo derivatives, acid
catalysis (HCl) may be needed to drive the elimination of amine/ammonia equivalents if
using different reagents.

Self-Validating Check: Monitor TLC (SiO2, 10% MeOH/DCM). The intermediate thiourea (

) will disappear, and the cyclic product (

) will appear.

Workup: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Yield Expectation: 75–85% Critical Control Point: The steric bulk at C3 may slow the ring

closure. If conversion is incomplete after 12h, add 5 mol% DMAP as a nucleophilic catalyst.

Application: Solubilizing Linker Synthesis
(PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties are crucial.

The hydroxyethyl side chain provides a handle for further conjugation or simply acts to increase

water solubility.

Pathway Visualization
The following diagram illustrates the regioselective functionalization logic.

Reaction Logic

N-(2-Hydroxyethyl)-
1,3-pentanediamine

Kinetic Product:
Amide at N1 (Primary)

1.0 eq Acyl Chloride
-78°C, DCM

Thermodynamic Product:
Bis-functionalized

Excess Reagent
or High Temp

Over-reaction

Target Linker:
Mono-N1-acylated

Free OH/N3 for conjugation
PurificationN1 reacts 10x faster than N3

Click to download full resolution via product page
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Figure 1: Regioselective acylation strategy leveraging the steric difference between the primary

(

) and hindered secondary (

) amines.

Protocol: Synthesis of 1,3-Oxazines (Cyclization via
Alcohol)
Reaction with formaldehyde or aldehydes can yield 1,3-oxazines, which are bioisosteres for

morpholines.

Reagents:

-(2-Hydroxyethyl)-1,3-pentanediamine

Paraformaldehyde (2.0 eq)

Solvent: Toluene

Dean-Stark trap

Methodology:

Combine diamine and paraformaldehyde in toluene.

Reflux with a Dean-Stark trap to remove water.

The primary amine and the hydroxyl group will condense with formaldehyde to form the

oxazine ring system.

Note: The secondary amine at C3 remains available for further derivatization (e.g., reductive

amination).

Safety & Handling (SDS Summary)
Hazards: Corrosive (Skin Corr. 1B), Skin Sensitizer.[1]
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Storage: Hygroscopic. Store under Nitrogen/Argon.

Incompatibility: Strong oxidizing agents, acid chlorides (violent reaction).

PPE: Neoprene gloves, chemical splash goggles, face shield.
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Development, 2018. Details methods for selective functionalization of primary vs. hindered

secondary amines.

PubChem Compound Summary

-(2-Hydroxyethyl)-1,3-propanediamine (Analog Reference).National Center for Biotechnology
Information. Used for structural analogy and safety data extrapolation.

European Patent EP0235452A2.Organic compounds and their pharmaceutical use.[2]

Describes 1,3-diamine derivatives in drug synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pentanediamine-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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